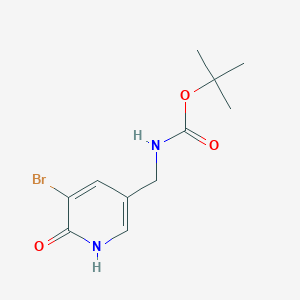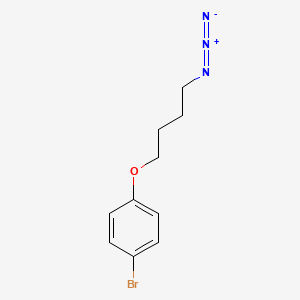![molecular formula C18H22ClNO3 B1487326 (2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride CAS No. 2202948-97-6](/img/structure/B1487326.png)
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 1,4-Benzodioxin . It has been studied for its antibacterial properties, particularly against B. subtilis and E. coli . The molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-Benzodioxin ring system . The InChI code for this compound is 1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10 (7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H .Chemical Reactions Analysis
The compound has been studied for its antibacterial properties . It has shown significant inhibition of bacterial biofilm growth . Additionally, the compound exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 136.1479 . It is also known by other names such as 1,4-Benzodioxan; Benzene, 1,2- [1,2-ethanediylbis (oxy)]-; Ethylene o-phenylene dioxide; Pyrocatechol ethylene ether; 1,2- (Ethylenedioxy)benzene; 1,4-Benzodioxane; 1,4-Dioxatetralin .properties
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c19-9-10-20-16-4-2-1-3-15(16)7-5-14-6-8-17-18(13-14)22-12-11-21-17;/h1-4,6,8,13H,5,7,9-12,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWQNUHWCLWCIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCC3=CC=CC=C3OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)


![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)


